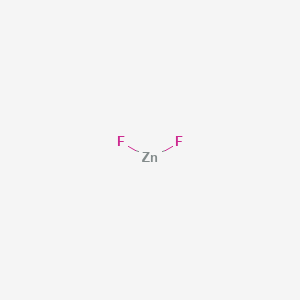
difluorozinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc fluoride is an inorganic chemical compound with the chemical formula ZnF₂. It is encountered in both anhydrous and tetrahydrate forms (ZnF₂·4H₂O). This compound is known for its high melting point and rutile structure, which contains six-coordinate zinc, suggesting appreciable ionic character in its chemical bonding . Unlike other zinc halides, zinc fluoride is not very soluble in water .
Métodos De Preparación
Zinc fluoride can be synthesized through several methods:
Reaction of Zinc Metal with Fluorine Gas: This method involves the direct reaction of zinc metal with fluorine gas, producing zinc fluoride.
Reaction of Hydrofluoric Acid with Zinc: In this method, zinc reacts with hydrofluoric acid to yield hydrogen gas and zinc fluoride.
Heating Zinc Hydroxide or Zinc Carbonate with Hydrogen Fluoride: This method involves heating zinc hydroxide or zinc carbonate with hydrogen fluoride to produce zinc fluoride.
Análisis De Reacciones Químicas
Zinc fluoride undergoes various chemical reactions:
Hydrolysis: Zinc fluoride can be hydrolyzed by hot water to form zinc hydroxide fluoride (Zn(OH)F).
Reaction with Strong Acids and Bases: Zinc fluoride shows low reactivity under standard conditions but can react with strong acids and bases.
Catalytic Reactions: Zinc fluoride is used as a catalyst in the transesterification and esterification of crude palm oil for biodiesel production.
Aplicaciones Científicas De Investigación
Zinc fluoride has diverse applications in scientific research:
Chemistry: It is used in the fluorination of organic compounds and as an additive in electrolytic aluminum.
Biology and Medicine: Zinc fluoride is employed in treatments related to fluoride deficiency and in bone-tissue engineering applications.
Industry: It is used in the manufacture of flux, glasses, enamels, fabrics, and plastics.
Mecanismo De Acción
The mechanism by which zinc fluoride exerts its effects involves the transformation of high-entropy fluoride nanoparticles from single-crystal to polycrystalline, thereby increasing the likelihood of exposing electrocatalytically active sites . This transformation enhances the compound’s catalytic activity in various applications.
Comparación Con Compuestos Similares
Zinc fluoride can be compared with other zinc halides such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and zinc iodide (ZnI₂). Unlike these compounds, zinc fluoride is not very soluble in water and has a higher melting point . Additionally, zinc fluoride crystallizes in the rutile structure, which is distinct from the structures of other zinc halides .
Similar Compounds
- Zinc chloride (ZnCl₂)
- Zinc bromide (ZnBr₂)
- Zinc iodide (ZnI₂)
- Cadmium fluoride (CdF₂)
- Mercury fluoride (HgF₂)
Zinc fluoride’s unique properties, such as its high melting point and low solubility in water, make it distinct from other similar compounds .
Propiedades
Número CAS |
7783-49-5; 73640-07-0(monohydrate) |
|---|---|
Fórmula molecular |
ZnF2 F2Zn |
Peso molecular |
103.4 g/mol |
Nombre IUPAC |
difluorozinc |
InChI |
InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 |
Clave InChI |
BHHYHSUAOQUXJK-UHFFFAOYSA-L |
SMILES |
F[Zn]F |
SMILES canónico |
F[Zn]F |
Punto de ebullición |
2732 °F at 760 mm Hg (USCG, 1999) 1,500 °C |
Color/Form |
COLORLESS MONOCLINIC OR TRICLINIC CRYSTALS TETRAGONAL NEEDLES (RUTILE LATTICE) OR WHITE CRYSTALLINE MASS |
Densidad |
4.84 at 59 °F 4.95 at 25°C (USCG, 1999) 4.9 g/cu cm |
melting_point |
1601.6 °F (USCG, 1999) 872 °C |
Descripción física |
Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics. White solid; [Hawley] White odorless powder; [MSDSonline] |
Solubilidad |
1.516 G SOL IN 100 ML WATER; BECOMES ANHYDR AT 100 °C /TETRAHYDRATE/ INSOL IN ALCOHOL & AMMONIA; SOL IN HOT ACID SLIGHTLY SOL IN AQ HYDROFLUORIC ACID; SOL IN AMMONIUM HYDROXIDE, HYDROCHLORIC & NITRIC ACIDS 1.62 G/100 CC WATER AT 20 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















